4H,6H,7H-thieno[3,2-c]pyran-4,6-dione
Description
Contextualization of Fused Heterocyclic Diones in Medicinal and Materials Chemistry
Fused heterocyclic diones represent a pivotal class of organic molecules that have garnered substantial attention in both medicinal and materials chemistry. Their rigid, planar structures and the presence of electron-rich and electron-deficient regions impart unique physicochemical properties. In medicinal chemistry, these scaffolds are integral to the design of novel therapeutic agents. The dione (B5365651) functionality can participate in crucial hydrogen bonding interactions with biological targets, while the fused ring system provides a robust framework for orienting pharmacophoric groups.
In the realm of materials chemistry, fused heterocyclic diones are prized for their electronic and photophysical properties. Their extended π-conjugated systems can facilitate charge transport, making them promising candidates for organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to tune their electronic properties through chemical modification allows for the rational design of materials with specific functionalities.
Significance of Thienopyran Scaffolds in Organic Synthesis and Functional Applications
The thienopyran scaffold, which forms the core of 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione, is a key building block in organic synthesis. The fusion of a thiophene (B33073) ring, an electron-rich aromatic heterocycle, with a pyran ring, a six-membered oxygen-containing heterocycle, gives rise to a system with a unique distribution of electron density. This inherent electronic character influences the reactivity of the scaffold, providing avenues for diverse chemical transformations and the synthesis of complex molecular architectures.
Functionally, thienopyran derivatives have demonstrated a wide array of applications. In medicinal chemistry, they have been investigated for their potential as anticancer agents. For instance, novel small molecules based on the thieno[3,2-c]pyran-4-one core have been designed and synthesized, with some showing selective growth inhibition of cancer cells.
Overview of Academic Research Trajectories for this compound and its Analogues
While direct and extensive research on this compound is still emerging, the research trajectories of its close analogues provide significant insights into its potential. A notable area of investigation is in the field of organic electronics. For example, a bisisoindigo derivative incorporating a thieno[3,2-c]pyridine-4,6-dione subunit, a nitrogen-containing analogue of the target compound, has been synthesized and characterized for its application in organic field-effect transistors. rsc.org This research highlights the potential of the thieno-dione core as a novel building block for developing high-performance organic semiconductors. rsc.org Devices based on this analogue have exhibited balanced ambipolar charge transport properties, a desirable characteristic for flexible electronic applications. rsc.org
In the context of medicinal chemistry, the broader class of thieno[3,2-c]pyran-4-one derivatives has been explored for therapeutic applications. Studies have focused on the synthesis of novel small molecules with this core structure and their evaluation as potential anticancer agents. This line of research suggests that the this compound scaffold could also serve as a valuable template for the design of new bioactive compounds.
Structure
3D Structure
Properties
IUPAC Name |
7H-thieno[3,2-c]pyran-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3S/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNGVVSWLBTGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CS2)C(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233478-91-5 | |
| Record name | 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4h,6h,7h Thieno 3,2 C Pyran 4,6 Dione and Its Derivatives
Classical Approaches to the Thieno[3,2-c]pyran Core
Classical synthetic routes to the thieno[3,2-c]pyran framework are typically multi-step sequences that involve the initial construction of a thiophene (B33073) ring, followed by the annulation of the pyranone moiety. These methods offer the flexibility to introduce various substituents on the heterocyclic system.
Multi-Step Synthesis Strategies for Thieno[3,2-c]pyran-4-one Derivativesthieme-connect.com
The initial and crucial step in many multi-step syntheses of thieno[3,2-c]pyran-4-ones is the formation of a suitably substituted thiophene ring. thieme-connect.com The Gewald reaction is a particularly powerful and widely used method for the synthesis of 2-aminothiophenes. researchgate.netarkat-usa.org This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst. pharmaguideline.com
The mechanism of the Gewald reaction is understood to proceed through a series of steps. It begins with a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile. acs.orgchemrxiv.org This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile intermediate. The final step is an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene ring. thieme-connect.comarkat-usa.org The versatility of the Gewald reaction allows for the preparation of a wide array of polysubstituted 2-aminothiophenes which can then serve as key precursors for the subsequent construction of the fused pyranone ring. scielo.brscielo.br For instance, a 2-aminothiophene-3-carbonitrile (B183302) derivative can be synthesized using a pyranone as the starting ketone, which sets the stage for the formation of the thieno[3,2-c]pyran system. scielo.br
Once the substituted thiophene ring is synthesized, the next critical step is the formation of the fused pyranone ring to complete the thieno[3,2-c]pyran-4-one core. thieme-connect.com There are several methods to achieve this transformation. One common approach involves the hydrolysis of a nitrile group at the C-3 position of the thiophene ring to a carboxylic acid, followed by cyclization with an appropriate reagent.
Another significant method for constructing the fused pyranone moiety is through an intramolecular cyclization of a thiophene derivative bearing an appropriate side chain. For example, a 2-aminothiophene-3-carboxylate can be transformed into a thieno[3,2-c]pyran-4-one derivative through a series of reactions that introduce the necessary atoms for the pyranone ring and induce cyclization. nih.gov The specific conditions for this cyclization can vary depending on the nature of the substituents on the thiophene ring.
Following the construction of the core thieno[3,2-c]pyran-4-one skeleton, further structural diversity can be achieved through directed functionalization at specific positions. thieme-connect.com The C-7 position is a common site for such modifications. Palladium-mediated cross-coupling reactions, such as the Suzuki or Sonogashira couplings, are powerful tools for introducing a variety of substituents at this position. thieme-connect.comnih.gov This late-stage functionalization allows for the synthesis of a library of derivatives from a common intermediate, which is particularly useful for structure-activity relationship studies. thieme-connect.com
Electrophilic and Nucleophilic Cyclization Reactions
Cyclization reactions provide a more direct and often more efficient route to the thieno[3,2-c]pyran core compared to multi-step syntheses. These reactions typically involve the formation of the pyranone ring in a single, key step from a pre-functionalized thiophene precursor.
A prominent example of an electrophilic cyclization approach is the iodocyclization of alkynyl thiophene carboxylic acids. thieme-connect.comunipa.it This method is a powerful tool for the synthesis of iodinated thienopyranones. unipa.it The reaction proceeds via a 6-endo-dig cyclization pathway, where the carboxylic acid group acts as an internal nucleophile, attacking the alkyne moiety that has been activated by an iodine electrophile. unipa.itresearchgate.net
This reaction is typically carried out under mild conditions, using molecular iodine (I₂) as the iodine source and a base such as sodium bicarbonate (NaHCO₃) in a solvent like acetonitrile (B52724) (MeCN). unipa.it The resulting iodinated thieno[3,2-c]pyran-4-one derivatives are valuable intermediates, as the iodine atom can be readily displaced in subsequent cross-coupling reactions to introduce further diversity. unipa.it A specific example is the iodolactonization of 2-(phenylethynyl)thiophene-3-carboxylic acid, which regioselectively yields 7-iodo-6-phenyl-4H-thieno[3,2-c]pyran-4-one. unipa.itresearchgate.net
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(Phenylethynyl)thiophene-3-carboxylic acid | I₂, NaHCO₃, MeCN | 7-iodo-6-phenyl-4H-thieno[3,2-c]pyran-4-one | 65 | unipa.it |
Palladium-Mediated C-C Bond Forming Reactions
Palladium catalysis plays a pivotal role in the synthesis and functionalization of the thieno[3,2-c]pyran-4-one framework, enabling the construction of complex derivatives through carbon-carbon bond formation. rsc.org An expeditious multi-step synthesis for novel thieno[3,2-c]pyran-4-one-based molecules utilizes palladium-mediated C-C bond-forming reactions as a key step. nih.gov This strategy involves first constructing the thiophene ring, followed by the fused pyranone moiety, and finally functionalizing the C-7 position of the resulting bicyclic system. nih.gov
One prominent approach is the Sonogashira-type coupling followed by cyclization. nih.govaurigeneservices.com For instance, the reaction of 3-iodothiophene-2-carboxylic acid with various terminal alkynes under palladium-copper catalysis leads to the formation of 4-alkynylthieno[2,3-c]pyran-7-ones. aurigeneservices.com This process demonstrates high regioselectivity, with the reaction proceeding via an initial Sonogashira coupling to form a 3-(1-alkynyl)thiophene-2-carboxylic acid intermediate, which then undergoes an intramolecular 6-endo-dig cyclization catalyzed by the Pd(II) complex. aurigeneservices.com
The versatility of palladium catalysis allows for a range of functional groups to be introduced onto the thienopyranone scaffold, making it a valuable tool for creating libraries of compounds for further investigation. nih.govaurigeneservices.com
Table 1: Examples of Palladium-Catalyzed Synthesis of Thienopyranone Derivatives
| Starting Material | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Iodothiophene-2-carboxylic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Phenyl-4-alkynylthieno[2,3-c]pyran-7-one | 85% | aurigeneservices.com |
Carbonylative Double Cyclization Strategies for Fused Thienopyran Diones
Carbonylative double cyclization represents a powerful strategy for constructing polycyclic heterocyclic systems in a single step, incorporating a carbonyl group from carbon monoxide (CO). mdpi.com This methodology allows for the efficient synthesis of complex molecular architectures from simpler, readily available starting materials. mdpi.com While specific examples focusing directly on 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione are not extensively detailed in the provided literature, the principles can be applied to fused thiophene systems.
The general approach involves the activation of a suitable organic substrate and carbon monoxide by a catalyst, typically a palladium complex, to sequentially form two new rings. mdpi.com For example, the palladium-catalyzed carbonylation of substrates containing both a halide and a nucleophilic group can initiate a cascade of reactions, including CO insertion and subsequent intramolecular cyclizations, to build fused ring systems. mdpi.com A related strategy involves the Rh(III)-catalyzed formal [4+2] cycloaddition between thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes, which is triggered by C-H activation and uses the carboxylic group as a directing group to form tetracyclic lactones. nih.gov
Modern and Sustainable Synthetic Strategies for Thienopyran Diones
Green Synthetic Routes for Substituted Thieno[3,2-c]pyrans in Aqueous Media
A significant step towards sustainable synthesis has been the development of one-pot green strategies for preparing 3-amino/hydroxy thieno[3,2-c]pyrans in water. researchgate.netrsc.orgnih.gov This approach involves the reaction of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles or carboxylates with methyl thioglycolate. researchgate.netrsc.org The use of water as a solvent is highly advantageous as it is inexpensive, non-flammable, and environmentally friendly. researchgate.net
This method yields excellent results, with product yields ranging from 65% to 95%. nih.gov A key benefit of this aqueous synthesis is the simplified purification process; the desired products can often be purified by simply washing the crude material with lukewarm water, eliminating the need for column chromatography. rsc.org Furthermore, the aqueous reaction medium has been shown to be reusable for up to six cycles with only a minimal loss in product yield, enhancing the sustainability of the process. nih.gov
One-Pot Multicomponent Reactions for Pyrans and Thiophenes
One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity rapidly. nih.govgrowingscience.com In MCRs, three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all the starting materials. growingscience.com This approach is highly effective for the synthesis of heterocyclic compounds like pyrans and thiophenes. nih.govresearchgate.net
The synthesis of various pyran derivatives has been achieved through MCRs involving aromatic aldehydes, malononitrile, and a compound with an active methylene group, such as ethyl acetoacetate (B1235776) or dimedone. growingscience.comsemanticscholar.org The reaction mechanism typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. semanticscholar.orgsemanticscholar.org Similarly, the Gewald reaction, a classic MCR, is used to synthesize polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. scielo.brscielo.br These strategies can be adapted to construct the fused thieno[3,2-c]pyran system by selecting appropriate starting materials that can undergo sequential pyran and thiophene ring formation.
Enantioselective Synthesis for Chiral Thienopyran Dione (B5365651) Derivatives
The development of enantioselective methods is crucial for the synthesis of chiral molecules, which often exhibit distinct biological activities. While the literature provides broad strategies for asymmetric synthesis, specific, well-documented enantioselective methods for producing chiral this compound derivatives are not prominently featured in the searched results. However, the principles of organocatalysis and chiral transition metal catalysis, which are widely used for creating chiral pyran and thiophene derivatives, could be applied. For instance, chiral catalysts could be employed in multicomponent reactions to control the stereochemistry of newly formed chiral centers during the cyclization process to build the thienopyran scaffold.
Catalyst Systems for Enhanced Reaction Efficiency and Selectivity
The choice of catalyst is critical for optimizing the efficiency and selectivity of synthetic reactions leading to thienopyran diones. In green synthetic approaches, the catalyst not only needs to be effective but also reusable and environmentally benign.
For the on-water synthesis of thieno[3,2-c]pyrans, various organic bases were screened, with the choice of base influencing the reaction yield. researchgate.net In the context of MCRs for pyran synthesis, a variety of sustainable catalysts have been employed. These include magnetically retrievable nanoparticles, such as amine-functionalized SiO₂@Fe₃O₄, which allow for easy separation and recycling. nih.gov Other green catalysts like KOH loaded on calcium oxide have also been used effectively under solvent-free conditions. growingscience.com The use of such heterogeneous or recyclable catalysts simplifies the work-up procedure, reduces waste, and aligns with the principles of green chemistry. nih.govnih.gov
Table 2: Comparison of Catalysts in Modern Synthetic Strategies
| Reaction Type | Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Synthesis of 3-amino/hydroxy thieno[3,2-c]pyrans | Organic Base | Water | Reusable medium, simple purification, high yields | researchgate.net |
| Multicomponent synthesis of 4H-pyrans | KOH loaded CaO | Solvent-free | Low cost, easy separation, high yields | growingscience.com |
Post-Synthetic Modifications and Derivatization of the this compound Scaffold
The this compound scaffold offers several sites for post-synthetic modification, allowing for the generation of a diverse library of derivatives. The most extensively explored position for derivatization is the C-7 position of the thiophene ring. nih.gov
Palladium-mediated cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for introducing a wide range of substituents at this position. nih.gov These reactions typically require the presence of a halogen, most commonly bromine or iodine, at the C-7 position of the thieno[3,2-c]pyran-4,6-dione scaffold. The synthesis of this halogenated precursor is a crucial step for subsequent derivatization.
The general scheme for the derivatization at the C-7 position can be summarized as follows:
Halogenation: Introduction of a bromine or iodine atom at the C-7 position of the this compound core. This can be achieved using various halogenating agents, such as N-bromosuccinimide (NBS) or iodine in the presence of an oxidizing agent.
Palladium-Catalyzed Cross-Coupling: The C-7 halogenated thieno[3,2-c]pyran-4,6-dione is then subjected to a cross-coupling reaction with a suitable partner, such as a boronic acid (Suzuki), a terminal alkyne (Sonogashira), or an alkene (Heck), in the presence of a palladium catalyst, a ligand, and a base.
This strategy has been successfully employed in the synthesis of novel thieno[3,2-c]pyran-4-one derivatives with various substituents at the C-7 position, and a similar approach is applicable to the 4,6-dione scaffold. nih.gov
The following table summarizes representative examples of derivatives that can be synthesized via this methodology, based on analogous transformations on the thieno[3,2-c]pyran-4-one core.
| Derivative Class | Coupling Partner | Reaction Type | Introduced Substituent |
| Aryl | Arylboronic acid | Suzuki | Phenyl, substituted phenyls |
| Alkynyl | Terminal alkyne | Sonogashira | Phenylethynyl, alkylethynyl |
| Alkenyl | Alkene | Heck | Styryl, substituted styryls |
Structural Elucidation and Advanced Characterization of Thieno 3,2 C Pyran 4,6 Dione Systems
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable tools for the initial confirmation and detailed elucidation of the chemical structure of thieno[3,2-c]pyran-4,6-dione systems. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information that, when combined, provides a robust structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of atomic connectivity.
In the ¹H NMR spectra of thieno[3,2-c]pyran derivatives, the chemical shifts (δ) of protons provide significant structural clues. For instance, protons on the thiophene (B33073) ring typically appear in the aromatic region, with their exact chemical shifts influenced by the nature and position of substituents. Protons on the pyran ring and adjacent methylene (B1212753) groups exhibit characteristic signals in the aliphatic region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of carbonyl carbons in the dione (B5365651) moiety are particularly diagnostic, typically appearing significantly downfield. The carbon atoms of the thiophene and pyran rings also show distinct signals that are sensitive to the electronic effects of substituents.
Table 1: Representative NMR Data for Thieno[3,2-c]pyran Derivatives
| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) |
| Pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8,10(9H,11H)-dithione | ¹³C NMR | 171.7 (S-C=NH), 179.2 (C=S) |
| 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile | ¹H NMR | 7.32, 7.34 (m, 3H, thiophen), 8.71 (s, 2H, NH₂), 7.93, 11.27 (s, 1H, NH) |
| 4-amino-2-mercapto-10-(thiophen-2-yl)-6,10-dihydro-7H-pyrano[2,3-d:5,6-d']dipyrimidine-7,9(8H)-dione | ¹H NMR | 4.03 (s, 1H, pyran CH), 7.029 (s, 2H, NH₂), 7.341–7.319 (m, 3H, thiophen), 9.594 (s, 1H, NH), 10.005 (s, 1H, NH) |
This table presents a selection of reported NMR data for related heterocyclic systems to illustrate typical chemical shift ranges.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the unambiguous determination of its molecular formula.
The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and substructures. For thieno[3,2-c]pyran-4,6-dione systems, characteristic fragmentation may involve the loss of carbon monoxide (CO) or other small neutral molecules from the pyran-dione ring. Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways of specific ions, providing deeper structural insights. arkat-usa.org
Table 2: Illustrative Mass Spectrometry Data for a Thieno[3',2':4,5]pyrido[2,3-d]pyridazine Derivative
| Ion | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 294 |
| [M+Na]⁺ | 316 |
| [2M+H]⁺ | 587 |
| [2M+Na]⁺ | 609 |
This data is for a related heterocyclic system and demonstrates the types of ions that can be observed in mass spectrometry. arkat-usa.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione, the most prominent and diagnostic absorption bands are those corresponding to the carbonyl (C=O) stretching vibrations of the dione functionality. These typically appear as strong bands in the region of 1650-1750 cm⁻¹. The exact frequency can be influenced by factors such as ring strain and conjugation.
Table 3: Typical Infrared Absorption Frequencies for Thieno[3,2-c]pyran and Related Systems
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1650 - 1750 |
| Amine (N-H) | Stretch | 3100 - 3500 |
| Nitrile (C≡N) | Stretch | 2200 - 2260 |
| C-O-C | Stretch | 1000 - 1300 |
This table provides a general guide to the expected IR absorption frequencies for the functional groups present in thieno[3,2-c]pyran-4,6-dione and its derivatives.
X-ray Crystallography for Definitive Molecular Structure Analysis
While spectroscopic techniques provide valuable information about molecular connectivity and functional groups, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional molecular structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles. nih.govrsc.org
Determination of Absolute Configuration
For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of stereocenters. This is particularly important for understanding the biological activity of chiral compounds, as different enantiomers can have vastly different pharmacological effects. The analysis of anomalous dispersion effects in the diffraction data allows for the unambiguous assignment of the R or S configuration to each chiral center.
Analysis of Hydrogen Bonding Networks and Crystal Packing
X-ray crystallography not only reveals the structure of individual molecules but also provides detailed information about how these molecules are arranged in the solid state. This includes the analysis of intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
Chromatographic Methods for Purity Assessment and Isolation
The purification and purity assessment of this compound and its derivatives are critical steps in their synthesis and characterization, ensuring the removal of starting materials, byproducts, and other impurities. Chromatographic techniques are indispensable for achieving high purity and for the analytical determination of the purity levels of synthesized compounds. The choice of chromatographic method depends on the scale of the separation (analytical or preparative), the physicochemical properties of the compound, and the nature of the impurities.
Column Chromatography
For the preparative isolation and purification of thieno[3,2-c]pyran systems, silica (B1680970) gel column chromatography is a widely employed and effective technique. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). The polarity of the eluent is a critical parameter that is optimized to achieve efficient separation.
In the purification of various thieno[3,2-c]pyran analogues, different solvent systems have been successfully utilized. A common approach involves the use of a non-polar solvent, such as hexane (B92381) or petroleum ether, in combination with a more polar solvent, like dichloromethane (B109758) or ethyl acetate. The ratio of these solvents is adjusted to control the elution of the target compound. For instance, a mixture of hexane and dichloromethane is frequently used to purify thieno[3,2-c]pyran derivatives. The purification process is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
Below is an interactive data table summarizing typical solvent systems used in the silica gel column chromatography of compounds structurally related to this compound.
| Compound Type | Stationary Phase | Eluent System (v/v) |
| Thieno[3,2-c]pyran precursors | Silica Gel | Hexane/Dichloromethane (2:1) |
| Functionalized Thienopyrans | Silica Gel | Petroleum Ether/Ethyl Acetate (20:1) |
| Brominated Thieno[3,4-b]thiophene | Silica Gel | Hexanes/Dichloromethane (1:1) |
| Thieno[3,2-c]pyran-4-one derivatives | Silica Gel | Hexane/Dichloromethane (2:1) |
This table is generated based on purification methods for structurally similar compounds and serves as a guide for developing a purification protocol for this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of organic compounds. In RP-HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.
The retention of the compound on the column is influenced by its hydrophobicity and the composition of the mobile phase. To improve peak shape and resolution, especially for ionizable compounds, modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to control the pH. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities.
The following interactive data table provides a hypothetical, yet representative, RP-HPLC method for the purity assessment of a thieno[3,2-c]pyran-4,6-dione system.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
This table outlines a typical starting point for developing an HPLC purity analysis method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the purity assessment of volatile and thermally stable compounds. For thieno[3,2-c]pyran-4,6-dione, its applicability would depend on its volatility and thermal stability under GC conditions. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification and the assessment of purity.
The choice of the GC column is crucial for achieving good separation. A non-polar or medium-polarity column is often suitable for the analysis of heterocyclic compounds. The temperature program of the GC oven is optimized to ensure the separation of the target compound from any impurities.
An illustrative set of GC-MS parameters for the analysis of a heterocyclic compound like this compound is presented in the interactive data table below.
| Parameter | Condition |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
This table provides a general GC-MS method that could be adapted for the analysis of this compound, assuming sufficient volatility and thermal stability.
Mechanistic Investigations of Biological Activities of 4h,6h,7h Thieno 3,2 C Pyran 4,6 Dione Derivatives
Antineoplastic and Antiproliferative Mechanism of Action Studies
Derivatives of the thieno[3,2-c]pyran and related pyran scaffolds have demonstrated significant potential as anticancer agents. Their mechanisms of action are multifaceted, involving the inhibition of cancer cell growth, modulation of key enzymatic activities, and induction of programmed cell death.
Inhibition of Cancer Cell Growth and Proliferation
A primary indicator of the antineoplastic potential of 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione derivatives is their ability to inhibit the growth and proliferation of various cancer cell lines. Studies on structurally related thieno[2,3-b]pyridine (B153569) and pyran derivatives have shown potent cytotoxic effects. For instance, certain novel thiophene (B33073) and pyran derivatives have exhibited significant cytotoxic effects against a panel of human cancer cell lines, including gastric (NUGC), colon (DLD-1), liver (HA22T, HEPG-2), breast (MCF-7), and nasopharyngeal (HONE-1) cancers. researchgate.net Similarly, 4H-pyran derivatives have been evaluated for their antiproliferative activity against human colorectal carcinoma cells (HCT-116), showing promising results. nih.gov
The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%. The table below summarizes the IC50 values for selected thienopyridine and pyran derivatives against various cancer cell lines, illustrating their potent anti-proliferative effects.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine | Compound 10c | NUGC (Gastric) | 3.81 | researchgate.net |
| Thieno[2,3-b]pyridine | Compound 10d | DLD-1 (Colon) | 4.12 | researchgate.net |
| Thieno[2,3-b]pyridine | Compound 12a | HA22T (Liver) | 5.11 | researchgate.net |
| Thieno[2,3-b]pyridine | Compound 12b | HEPG-2 (Liver) | 4.23 | researchgate.net |
| Thieno[2,3-b]pyridine | Compound 14b | MCF-7 (Breast) | 6.11 | researchgate.net |
| Thieno[2,3-b]pyridine | Compound 15b | HONE-1 (Nasopharyngeal) | 5.31 | researchgate.net |
| 4H-Pyran | Compound 4g | HCT-116 (Colorectal) | 10.30 | nih.gov |
| 4H-Pyran | Compound 4j | HCT-116 (Colorectal) | 9.80 | nih.gov |
Modulation of Protein Tyrosine Kinase Activity
Protein tyrosine kinases (PTKs) are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant PTK activity is a hallmark of many cancers, making them a prime target for anticancer drug development. researchgate.net Derivatives of thieno-fused pyrimidines and pyridines have been extensively investigated as PTK inhibitors. researchgate.net
For example, thieno[2,3-d]pyrimidine (B153573) derivatives have been identified as potent inhibitors of several receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), FMS-like receptor tyrosine kinase 3 (FLT3), and the vascular endothelial growth factor receptor (VEGFR). researchgate.netresearchgate.netmdpi.com Inhibition of these kinases disrupts downstream signaling cascades, leading to the suppression of tumor growth and angiogenesis. mdpi.com Similarly, thieno[2,3-b]pyridine derivatives have been developed as potent inhibitors of the recepteur d'origine nantais (RON) splice variants, a tyrosine kinase implicated in several cancers. nih.gov The thieno[3,2-c]pyrazol-3-amine scaffold has also been utilized to design potent inhibitors of Glycogen synthase kinase 3β (GSK-3β), a key enzyme in various cellular processes. nih.gov
The inhibitory action of these compounds often involves binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking signal transduction. researchgate.net
Interaction with Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. nih.gov Disruption of tubulin polymerization is a well-established mechanism for anticancer drugs. nih.gov
Recent studies have identified novel thienopyridine indole (B1671886) derivatives as potent inhibitors of tubulin polymerization. nih.gov These compounds act by binding to the colchicine-binding site on β-tubulin, which prevents the formation of microtubules. nih.gov This disruption of the microtubule network interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net Specifically, a derivative, compound 20b, demonstrated an IC50 of 2.505 μmol/L for tubulin polymerization inhibition. nih.gov
Furthermore, research on 2-(3′,4′,5′-trimethoxyanilino)-thieno[2,3-c]pyridine derivatives has shown that these molecules inhibit cancer cell growth by interacting with tubulin, leading to G2/M phase accumulation and apoptotic cell death. mdpi.com Molecular docking studies have confirmed that the binding of these derivatives to the colchicine (B1669291) site is responsible for their inhibitory effect on tubulin polymerization. mdpi.com
Apoptosis Induction Pathways (e.g., Reactive Oxygen Species Activation)
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. Derivatives of pyran and related heterocyclic systems have been shown to trigger apoptosis in cancer cells through various pathways. nih.govresearchgate.net
One significant mechanism involves the generation of reactive oxygen species (ROS). waocp.org An overproduction of ROS within cancer cells can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, which in turn activates apoptotic signaling cascades. nih.gov Studies on pyrazole (B372694) derivatives have demonstrated that their cytotoxic effects are mediated by ROS production and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic pathway. waocp.org The induction of apoptosis by pyrano[3,2-c]pyridone and pyrano[3,2-c]chromene derivatives has been confirmed through flow cytometric analysis, showing a significant increase in apoptotic cell populations upon treatment. nih.govresearchgate.net Thiophene and thieno[2,3-d]pyrimidine derivatives have also been found to induce both apoptosis and autophagy in cancer cells. mdpi.com
Receptor Agonism and Antagonism Studies
Beyond direct cytotoxic mechanisms, the biological activities of heterocyclic compounds can also be mediated through their interaction with nuclear receptors, which act as transcription factors to regulate gene expression.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation (Drawing parallels from Thiazolidinediones)
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. nih.govnps.org.au Thiazolidinediones (TZDs), such as pioglitazone (B448) and rosiglitazone, are a class of drugs that act as potent agonists for PPARγ. nih.gov
The mechanism of TZDs involves binding to the PPARγ receptor. Upon activation by a ligand like a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR). nih.govnps.org.au This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This leads to increased insulin sensitivity and glucose uptake in muscle and fat cells. nps.org.auresearchgate.net
The this compound core structure contains a dione (B5365651) moiety, which is also a key structural feature of the thiazolidine-2,4-dione ring in TZDs. This structural similarity suggests that thieno[3,2-c]pyran-4,6-dione derivatives could potentially interact with and modulate the activity of PPARγ. Activation of PPARγ has been linked to various cellular effects, including anti-inflammatory responses and potential anticancer activities in certain contexts. nih.govnih.govencyclopedia.pub While direct evidence for PPARγ modulation by thieno[3,2-c]pyran-4,6-dione derivatives is yet to be established, the structural parallel with TZDs provides a compelling rationale for future investigations into this potential mechanism of action.
Gonadotropin-Releasing Hormone Receptor (GnRH-R) Antagonism (Drawing parallels from Thieno[2,3-d]pyrimidine-2,4-diones)
While direct studies on this compound as a Gonadotropin-Releasing Hormone Receptor (GnRH-R) antagonist are not extensively documented, significant insights can be drawn from the closely related thieno[2,3-d]pyrimidine-2,4-dione scaffold. This class of compounds has been identified as a source of potent and orally bioavailable non-peptide GnRH-R antagonists. acs.orgresearchgate.net The GnRH-R, a G protein-coupled receptor, is a key regulator of the reproductive endocrine system, and its antagonists are used to treat hormone-dependent diseases like prostate cancer. acs.org
Research into thieno[2,3-d]pyrimidine-2,4-dione derivatives has elucidated key structure-activity relationships (SAR). For instance, a 2-(2-pyridyl)ethyl group on the 5-aminomethyl part of the core structure was found to be crucial for strong receptor binding. nih.gov Further studies identified that hydrophobic substituents on the 6-(4-aminophenyl) group were preferred for activity. nih.gov Optimization of this scaffold led to the discovery of compounds with high binding affinity to the human GnRH receptor, with the best compounds exhibiting a K(i) of 0.4 nM. nih.gov
One highly potent antagonist, 5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (TAK-013), demonstrated IC₅₀ values of 0.1 nM for binding affinity and 0.06 nM for in vitro antagonistic activity. researchgate.net Another derivative, sufugolix, was optimized to reduce cytochrome P450 (CYP) inhibitory activity while improving in vivo GnRH antagonistic effects. semanticscholar.org A further optimized derivative, compound 21a, showed efficacy in suppressing blood testosterone (B1683101) levels in preclinical studies, marking it as a candidate for clinical investigation. acs.orgresearchgate.net The success of the thieno[2,3-d]pyrimidine-2,4-dione core as a surrogate for other heterocyclic systems in developing GnRH antagonists suggests that the structurally similar thieno[3,2-c]pyran-4,6-dione nucleus could also serve as a viable scaffold for designing novel GnRH-R antagonists. researchgate.net
Enzyme Inhibition Profiles and Regulatory Effects
The thieno[3,2-c]pyran scaffold and its isosteres are present in molecules investigated for a range of enzyme inhibitory activities. These activities are crucial for modulating cellular pathways involved in various diseases.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer. While research specifically on this compound is limited, studies on related thieno-fused pyran and pyrimidine (B1678525) structures highlight the potential of this chemical family as PI3K inhibitors.
For example, research has shown that thieno[2,3-c]pyran and 5-morpholino-7H-thieno[3,2-b]pyran-7-ones act as PI3K inhibitors. rsc.org In a separate study, morpholine-based pyran motifs were synthesized and screened as potential PI3K inhibitors, with some compounds showing notable enzymatic inhibition of both PI3K and mTOR. preprints.org Furthermore, a series of morpholine-based thieno[2,3-d]pyrimidine derivatives were designed as anti-PI3K agents. semanticscholar.orgresearchgate.net One compound from this series, featuring a 3-hydroxyphenyl substituent, demonstrated significant inhibitory activity against PI3Kβ and PI3Kγ isoforms. semanticscholar.org
These findings suggest that the thieno-pyran core is a promising scaffold for developing inhibitors of the PI3K pathway. The inhibition of GSK-3β by certain thieno[3,2-c]pyrazole derivatives has also been shown to activate the PI3K/Akt pathway, indicating a complex interplay between these signaling molecules. nih.gov
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, and its overactivity is linked to diseases such as Alzheimer's and type 2 diabetes. The thieno[3,2-c] fused heterocyclic system has proven to be a fertile ground for the discovery of potent GSK-3β inhibitors.
Specifically, a series of novel thieno[3,2-c]pyrazol-3-amine derivatives have been designed and synthesized as potential GSK-3β inhibitors. nih.gov One derivative, compound 16b, was identified as a highly potent inhibitor with an IC₅₀ of 3.1 nM in vitro. nih.gov This compound exhibited good kinase selectivity and, in cellular assays, showed no toxicity at concentrations up to 50 μM while effectively targeting GSK-3β. nih.gov Further optimization of this scaffold led to another derivative, compound 54, which featured a 4-methylpyrazole (B1673528) moiety and exhibited an IC₅₀ of 3.4 nM. nih.gov
Additionally, thieno[3,2-c]pyrazol-urea derivatives have been evaluated, with one compound showing an IC₅₀ of 74.4 nM against GSK-3β. nih.gov The development of thienopyridinones, for which thieno[3,2-c]pyran-4-ones serve as synthetic intermediates, has also yielded GSK-3β inhibitors. researchgate.netgovtcollegebalrampur.ac.in This body of research underscores the potential of the thieno[3,2-c] core structure, including the pyran-dione variant, for the rational design of novel and potent GSK-3β inhibitors.
Table 1: GSK-3β Inhibitory Activity of Thieno[3,2-c]pyrazole Derivatives
| Compound Scaffold | Specific Derivative | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Thieno[3,2-c]pyrazol-3-amine | Compound 16b | 3.1 | nih.gov |
| Thieno[3,2-c]pyrazol-3-amine | Compound 54 | 3.4 | nih.gov |
| Thieno[3,2-c]pyrazol-urea | Compound 3a | 74.4 | nih.gov |
Checkpoint-1 Kinase (Chk-1) Activation in DNA Repair Processes
Checkpoint-1 Kinase (Chk-1) is a crucial serine/threonine kinase in the DNA damage response pathway. Upon DNA damage, Chk-1 is activated via phosphorylation, which in turn initiates cell cycle arrest to allow time for DNA repair. The primary therapeutic strategy involving Chk-1 is its inhibition, which can sensitize cancer cells to DNA-damaging agents.
While direct activation of Chk-1 by small molecules like this compound has not been reported, related heterocyclic systems have been explored for Chk-1 inhibition. Functionalized thieno[3,2-c]pyran-4-ones have been used as intermediates in the synthesis of thienopyridinones, which were subsequently identified as a novel class of small-molecule Chk-1 inhibitors. govtcollegebalrampur.ac.inresearchgate.net This indicates that the thieno[3,2-c]pyran scaffold can be a valuable starting point for developing agents that modulate the DNA damage response pathway through Chk-1 inhibition.
DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-established target for antibacterial agents. Several classes of thieno-fused heterocyclic compounds have been investigated for their ability to inhibit this enzyme.
Studies on N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues have shown their potential as antimycobacterial agents. nih.govsemanticscholar.org Although their precise mechanism is often linked to the MmpL3 transporter, the broad investigation of thieno-fused systems against bacteria includes DNA gyrase targeting. nih.govacs.org For instance, novel thieno[3,2-d]pyrimidine (B1254671) derivatives have been synthesized and evaluated as potential DNA gyrase inhibitors to combat multidrug-resistant bacterial infections. researchgate.nettheaspd.com Molecular docking studies of these compounds against the DNA gyrase B subunit revealed excellent binding affinities for several derivatives. researchgate.nettheaspd.com Similarly, pyridothienopyrimidine derivatives have demonstrated potent dual inhibitory activity against E. coli DNA gyrase and topoisomerase IV. nih.gov These findings collectively suggest that the broader family of thieno-fused heterocycles, including the thieno[3,2-c]pyran skeleton, represents a promising area for the discovery of new bacterial DNA gyrase inhibitors.
Table 2: Binding Affinities of Thieno[3,2-d]pyrimidine Derivatives against DNA Gyrase B
| Compound | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| S5 | -8.2 | theaspd.com |
| S8 | -8.2 | theaspd.com |
| S9 | -8.1 | theaspd.com |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. While many heterocyclic compounds, particularly those containing sulfonamide moieties, are known CA inhibitors, there is limited direct evidence linking the this compound scaffold to this activity. mdpi.comrsc.org
Research on other thieno-fused systems and related compounds in the context of diseases where CA plays a role has been conducted. For example, the CA inhibitor ethoxzolamide (B1671626) has been studied for its effects on Mycobacterium tuberculosis, a field where thieno[3,2-c]pyran analogues have also been investigated as potential therapeutics. nih.govacs.org However, these research streams have not established a direct inhibitory link between the thieno[3,2-c]pyran core and the carbonic anhydrase enzyme. The development of CA inhibitors typically relies on specific pharmacophoric features, such as the zinc-binding sulfonamide group, which are not present in the parent this compound structure.
Protein Tyrosine Phosphatase Inhibition
Protein tyrosine phosphatases (PTPs) are a large family of enzymes that, along with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. nih.gov This process is a fundamental mechanism for controlling a vast array of cellular signal transduction pathways. nih.gov Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. nih.govnih.gov
The inhibitory mechanism against PTPs typically involves a small molecule binding to the enzyme's active site. This active site contains a highly conserved C(X)5R motif with a critical nucleophilic cysteine residue essential for catalysis. nih.gov Derivatives of scaffolds related to thieno[3,2-c]pyran, such as the thienopyridone (B2394442) core, have emerged as a potent lead structure for interrogating the function and druggability of PTPs, particularly the PTP4A family. nih.govresearchgate.net For instance, the thienopyridone inhibitor known as JMS-053 was identified as a selective inhibitor of PTP4A3 over other phosphatases. Its mechanism involves non-competitive inhibition, suggesting it may bind to an allosteric site or a transient pocket near the active site, rather than directly competing with the substrate.
While direct mechanistic studies on this compound derivatives are still emerging, research on related compounds provides a strong rationale for their investigation as PTP inhibitors. The following table includes data for 1H-2,3-dihydroperimidine derivatives, which represent another class of heterocyclic compounds investigated as PTP1B inhibitors. nih.gov
| Compound | Structure | PTP1B IC50 (µM) | Selectivity vs. TCPTP |
|---|---|---|---|
| Compound 46 | 1H-2,3-dihydroperimidine derivative | 0.89 ± 0.05 | 3.48-fold |
| Compound 49 | 1H-2,3-dihydroperimidine derivative | 0.98 ± 0.04 | 2.10-fold |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair pathway that resolves single-strand breaks (SSBs). frontiersin.orgnih.gov PARP inhibitors function through two primary mechanisms. The first is catalytic inhibition, where the inhibitor, acting as a nicotinamide (B372718) (NAD+) analogue, competes for the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and stalling the recruitment of other DNA repair proteins. frontiersin.orgnih.gov
The second, and often more potent mechanism, is known as "PARP trapping." researchgate.net Here, the inhibitor binds to the PARP enzyme while it is already associated with DNA at a site of damage. This binding enhances the affinity of PARP for the DNA, effectively trapping the enzyme and creating a cytotoxic lesion that obstructs DNA replication. nih.govresearchgate.net This leads to the collapse of replication forks and the formation of double-strand breaks. In cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process called synthetic lethality. frontiersin.org
Structurally related heterocyclic systems, such as thieno[3,4-d]pyrimidin-4-ones and pyrano[2,3-d]pyrimidine-2,4-diones, have shown potent PARP inhibitory activity. nih.govresearchgate.net Studies on these analogs suggest that the thieno-pyran-dione scaffold could similarly occupy the NAD+ binding pocket of the PARP catalytic domain. The following data for pyrano[2,3-d]pyrimidine-2,4-dione derivatives illustrate the potential of these scaffolds as PARP-1 inhibitors. researchgate.net
| Compound | Structure | PARP-1 IC50 (nM) | MCF-7 IC50 (µM) |
|---|---|---|---|
| Compound S2 | pyrano[2,3-d]pyrimidine-2,4-dione derivative | 4.06 ± 0.18 | 2.65 ± 0.05 |
| Compound S7 | pyrano[2,3-d]pyrimidine-2,4-dione derivative | 3.61 ± 0.15 | 1.28 ± 1.12 |
| Olaparib (Reference) | Phthalazinone derivative | 5.77 | - |
Other Investigated Biological Activities (Mechanism-Focused)
The search for new antimicrobial agents with novel mechanisms of action is critical to combatting the rise of multidrug-resistant (MDR) bacteria. One validated but underexploited target is the bacterial peptidoglycan biosynthetic pathway, which is essential for bacterial survival and absent in humans. nih.gov The cytoplasmic Mur ligases (MurC, MurD, MurE, and MurF) are a family of enzymes that catalyze sequential steps in the synthesis of the UDP-N-acetylmuramic acid-pentapeptide, a key precursor for peptidoglycan. nih.gov Inhibition of these enzymes disrupts cell wall formation, leading to bacterial cell death.
While direct inhibition of Mur ligases by this compound derivatives has not been explicitly demonstrated, another antimicrobial mechanism has been identified for this scaffold. Studies have shown that certain thieno[3,2-c]pyran derivatives can reverse drug resistance in MDR Pseudomonas aeruginosa. researchgate.net The proposed mechanism is the inhibition of drug efflux pumps, such as the MexAB-OprM complex. These pumps are membrane proteins that bacteria use to expel antibiotics from the cell, thereby reducing the intracellular drug concentration to sub-lethal levels. By inhibiting these pumps, thieno[3,2-c]pyran derivatives can restore the efficacy of conventional antibiotics. researchgate.net
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. nih.gov Antioxidants mitigate oxidative damage by neutralizing these highly reactive molecules. The primary mechanisms of action for chemical antioxidants include hydrogen atom transfer (HAT) and single electron transfer (SET).
Derivatives of pyran are known to possess antioxidant properties. semanticscholar.org The mechanism often involves the donation of a hydrogen atom from a hydroxyl group on the pyran ring or its substituents to a free radical, quenching its reactivity. semanticscholar.org Computational studies focusing on thieno[3,2-c]pyran analogs have explored their interactions with reactive oxygen and nitrogen species (RONS). nih.gov These theoretical models help predict the reactivity and radical scavenging potential of the scaffold, suggesting that the thieno[3,2-c]pyran moiety can be optimized to effectively scavenge free radicals and protect against oxidative stress. nih.gov The electron-rich nature of the thiophene ring fused to the pyran system likely contributes to its ability to donate electrons or hydrogen atoms to stabilize ROS.
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Key mediators of inflammation include prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes, particularly COX-2. Inhibition of COX-2 is a major strategy for treating inflammation.
Molecular modeling studies have investigated the interaction of thieno[3,2-c]pyran analogs with both COX-2 and SIRT6, proteins that are key targets in inflammation and cancer. nih.gov These in silico analyses revealed that thieno[3,2-c]pyran derivatives can fit into the active sites of these enzymes, forming stable complexes through hydrophobic and hydrophilic interactions. nih.gov By binding to and inhibiting COX-2, these compounds can block the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The thieno[3,2-c]pyran moiety was specifically noted for increasing the binding affinity of the designed molecules with the target receptor, highlighting its importance for the anti-inflammatory activity. nih.gov
Structure Activity Relationship Sar Studies for 4h,6h,7h Thieno 3,2 C Pyran 4,6 Dione Analogues
Influence of Substituent Nature and Position on Bioactivity
The type and placement of chemical groups (substituents) on the thieno[3,2-c]pyran-4,6-dione skeleton are critical determinants of biological activity. Research into novel thieno[3,2-c]pyran-4-one based molecules as potential anticancer agents has demonstrated the importance of functionalization at the C-7 position of the core framework. nih.govresearchgate.net This strategic modification led to the discovery of derivatives with significant and selective growth inhibition against cancer cells. nih.gov
In one such study, a series of analogues were synthesized and tested, revealing that specific substituents at the C-7 position conferred potent anticancer activity. nih.gov Two compounds, in particular, emerged as highly effective, exhibiting IC50 values in the low micromolar range. nih.govresearchgate.net The details of these promising compounds are highlighted in the table below.
| Compound ID | Core Structure | C-7 Substituent (R) | Biological Activity | IC50 Value |
| 5d | Thieno[3,2-c]pyran-4-one | 4-Fluorophenyl | Selective cancer cell growth inhibition | 2.0-2.5 µM |
| 6c | Thieno[3,2-c]pyran-4-one | 2-Thienyl | Selective cancer cell growth inhibition | 2.0-2.5 µM |
Further SAR studies on related heterocyclic systems have shown that the electronic properties of substituents play a significant role. For instance, in the synthesis of related thieno[2,3-d]pyrimidine (B153573) derivatives, the presence of electron-donating or electron-withdrawing groups on an aromatic ring substituent influenced reaction yields and outcomes. scielo.br Specifically, weaker electronegativity tended to facilitate easier reactions and higher yields. scielo.br While this observation pertains to a synthetic pathway, it reflects the underlying principle that the electronic nature of substituents can profoundly impact molecular properties and, by extension, interactions with biological targets.
Stereochemical Impact on Biological Potency and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental aspect of drug design, as biological systems like enzymes and receptors are chiral. Different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different potency, selectivity, and metabolic profiles. However, within the reviewed scientific literature, specific studies focusing on the stereochemical impact of 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione analogues on their biological potency and selectivity are not extensively reported. This remains an area with potential for future investigation to further refine the therapeutic potential of this class of compounds.
Core Structure Modifications and Their Biofunctional Implications
Beyond adding substituents, altering the core heterocyclic scaffold itself is a powerful strategy in medicinal chemistry to discover new biological functions and improve drug-like properties. This approach, which includes bioisosteric replacement—the substitution of one atom or group of atoms for another with similar physical or chemical properties—has been applied to thieno[3,2-c]pyran-related structures, leading to compounds with entirely new therapeutic applications. cambridgemedchemconsulting.comnih.gov
One significant modification involves transforming the pyran ring into a different heterocycle. For example, a 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile intermediate, derived from a pyranone, was used to synthesize a series of thieno[2,3-d]pyrimidine derivatives. scielo.brscielo.br This core modification, replacing the oxygen-containing pyran ring with a nitrogen-containing pyrimidine (B1678525) ring, resulted in a new class of compounds evaluated for their inhibitory effects on breast cancer cells. scielo.br
In another example of core modification, the pyran-dione moiety was replaced with a pyrazole (B372694) ring, leading to the design of novel thieno[3,2-c]pyrazol-3-amine derivatives. semanticscholar.org This fundamental change in the heterocyclic core shifted the biological target entirely, producing a potent inhibitor of Glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in Alzheimer's disease. semanticscholar.org
The functional implications of core modifications are not limited to biological activity. The replacement of the pyran ring's oxygen atom with a nitrogen atom to form a thieno[3,2-c]pyridine-4,6-dione core created a bisisoindigo derivative with applications not in medicine, but in organic electronics as a material for field-effect transistors. researchgate.net This demonstrates the versatility of core modification in tuning molecular properties for a wide range of functions.
The following table summarizes key examples of core structure modifications originating from or related to the thieno[3,2-c]pyran scaffold.
| Original Scaffold Family | Modified Core Structure | Bioisosteric Replacement | Resulting Biofunctional Implication |
| Thieno[3,2-c]pyran | Thieno[2,3-d]pyrimidine | Pyran ring → Pyrimidine ring | Anticancer activity against breast cancer cells. scielo.brscielo.br |
| Thieno[3,2-c]pyran | Thieno[3,2-c]pyrazole | Pyran-dione moiety → Pyrazole-amine moiety | Potent inhibition of GSK-3β for potential Alzheimer's disease treatment. semanticscholar.org |
| Thieno[3,2-c]pyran-dione | Thieno[3,2-c]pyridine-dione | Oxygen atom → Nitrogen atom | Development of materials for organic field-effect transistors. researchgate.net |
Computational Chemistry and Molecular Modeling of Thienopyran Diones
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione at the atomic level. These methods allow for the detailed investigation of its electronic structure and reactivity.
Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Profile
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For thieno[3,2-c]pyran derivatives, DFT calculations have been employed to determine optimized molecular geometries, bond lengths, and bond angles, providing a three-dimensional representation of the molecule's lowest energy conformation. A study on a functionalized thieno[3,2-c]pyran utilized DFT to support photophysical property findings. rsc.org For different but related heterocyclic systems, such as thieno[3,4-c]pyrrole-4,6-dione-based molecules, DFT has been used to analyze ground state geometries and molecular planarity. nih.gov These calculations are crucial for understanding the stability and conformational preferences of the thienopyran dione (B5365651) core.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For instance, in the computational design of thieno[3,4-c]pyrrole-4,6-dione-based acceptor molecules for organic solar cells, FMO analysis was executed to validate their optoelectronic properties. nih.gov Such analysis for this compound would provide valuable insights into its potential role in charge transfer interactions and its kinetic stability.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a thienopyran dione derivative, might interact with a biological target.
In a study on thieno[3,2-c]pyran analogs, molecular docking and subsequent molecular dynamics simulations were used to investigate their interactions with the oncogenic targets SIRT6 and COX-2. nih.gov The docking studies revealed the importance of both hydrophobic and hydrophilic amino acid residues for the stability of the ligand-receptor complex. nih.govresearchgate.net The thieno[3,2-c]pyran moiety was specifically included in the design of these analogs to enhance binding affinity with the target receptor. nih.gov These simulations can provide detailed information on binding modes and energies, which is essential for structure-based drug design.
| Parameter | Compound 6 | Compound 10 |
| Average RMSD (nm) | 0.13 | 0.13 |
| Radius of Gyration (nm) | 1.87 ± 0.03 | 1.86 ± 0.02 |
| Data from molecular dynamics simulations of thieno[3,2-c]pyran analogs with SIRT6/COX-2. nih.gov |
In Silico Screening and Virtual Library Design for Drug Discovery
In silico screening involves the use of computational methods to search large databases of chemical compounds for potential drug candidates. This approach can significantly accelerate the drug discovery process by identifying promising molecules for further experimental testing. The this compound scaffold can be used as a core structure in the design of virtual libraries.
Pharmacokinetic parameters and drug-likeness are key considerations in this process. For a series of designed thieno[3,2-c]pyran analogs, computational parameters for drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties were calculated. nih.gov These studies indicated that the analogs generally followed Lipinski's rule of 5, suggesting good drug-likeness. nih.gov The calculated topological polar surface area (TPSA) and other properties like the blood-brain barrier coefficient were found to be within acceptable ranges for potential drug candidates. nih.gov
Prediction and Validation of Spectroscopic Parameters through Computational Models
Computational models can be used to predict various spectroscopic parameters, such as NMR and IR spectra. These predictions can aid in the characterization of newly synthesized compounds and in the interpretation of experimental data. DFT calculations, for example, can be used to compute vibrational frequencies and NMR chemical shifts. While specific studies on the spectroscopic prediction for this compound are not detailed in the provided results, the methodology is well-established. For instance, DFT has been used to analyze the vibrational structure of related pyran-containing molecules. The photophysical properties of a functionalized thieno[3,2-c]pyran were supported by quantum chemical DFT calculations. rsc.org This demonstrates the capability of computational methods to provide theoretical support for experimental spectroscopic findings.
Advanced Applications and Functional Materials Derived from Thienopyran Diones
Organic Electronics and Optoelectronic Applications
Extensive searches for the application of 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione in organic electronics and optoelectronics have yielded no specific research findings. The scientific community has instead thoroughly investigated other isomers of thieno-diones for these purposes.
Organic Field-Effect Transistors (OFETs)
There is no available literature detailing the use of This compound as a semiconductor in Organic Field-Effect Transistors. However, the related thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) core is a well-established building block for high-performance OFETs. For instance, copolymers incorporating TPD have demonstrated high hole mobilities and excellent stability. Researchers have strategically designed TPD-containing copolymers, achieving hole mobilities as high as 1.29 cm² V⁻¹ s⁻¹ by optimizing the polymer backbone and solubilizing side chains. Another related structure, thieno[3,2-c]pyridine-4,6-dione, has been incorporated into bisisoindigo derivatives, yielding materials with balanced ambipolar charge transport properties, with hole and electron mobilities reaching 0.011 cm² V⁻¹ s⁻¹ and 0.015 cm² V⁻¹ s⁻¹, respectively.
Organic Photovoltaic Cells (OPVs)
Similarly, the application of This compound in Organic Photovoltaic Cells is not documented in peer-reviewed literature. The field is dominated by materials based on the thieno[3,4-c]pyrrole-4,6-dione (TPD) acceptor unit, which is valued for its strong electron-withdrawing nature and ability to create low band-gap polymers.
Donor-Acceptor (D-A) Conjugated Polymers Incorporating Thienopyran Dione (B5365651) Units
Donor-acceptor polymers are a cornerstone of modern OPV research, but polymers containing the This compound unit are not reported. In contrast, D-A polymers based on the TPD acceptor have been synthesized and extensively studied. These polymers, when combined with various donor units like benzodithiophene, can achieve low HOMO energy levels, leading to high open-circuit voltages (Voc) and power conversion efficiencies (PCEs) exceeding 7%. The properties of these polymers can be fine-tuned by altering the donor co-monomer or the side chains on the TPD unit.
Table 1: Performance of TPD-Based Polymers in Organic Solar Cells
| Polymer Name | Donor Unit | Acceptor Unit | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
|---|---|---|---|---|---|---|
| PBDTTPD | Benzodithiophene | Thieno[3,4-c]pyrrole-4,6-dione | 5.5% | 0.85 | 9.81 | 0.66 |
| PBTTPD | Bithiophene | Thieno[3,4-c]pyrrole-4,6-dione | 4.7% | 0.95 | - | - |
This table is populated with data for the widely studied thieno[3,4-c]pyrrole-4,6-dione (TPD) due to the absence of data for this compound.
Small Molecule Donors for Enhanced Photovoltaic Performance
Small molecule donors based on This compound have not been reported for OPV applications. Research in this area has again focused on the TPD isomer. Small molecules with a donor-acceptor-donor (D-A-D) structure, using TPD as the central acceptor and triphenylamine (B166846) as the donor, have been synthesized. When blended with fullerene acceptors (like PC71BM), these small molecules have been used to fabricate bulk heterojunction solar cells, achieving power conversion efficiencies of up to 2.6% with a notably high open-circuit voltage of 0.97 V.
Bioimaging and Fluorescent Probe Development
There are no scientific reports on the use of This compound for bioimaging or as a fluorescent probe. While the general class of fluorescent probes is vast, applications for this specific molecule are yet to be explored. Research on related heterocycles, such as thieno[3,2-b]thiophene, has led to the development of fluorescent probes for imaging RNA in living cells.
Chemo/Biosensor Applications
No literature currently exists that describes the use of This compound in chemo- or biosensor applications. However, a derivative of the core thieno[3,2-c]pyran structure has been developed as a fluorescent "turn-on" chemosensor. This molecule was designed for the selective recognition of zinc ions (Zn²⁺) and exhibits a low detection limit. The interaction with Zn²⁺ enhances the fluorescence of the molecule, providing a clear signal for detection. This suggests that the thieno[3,2-c]pyran scaffold has potential in sensor design, though the specific dione derivative remains uninvestigated for this purpose.
Future Directions and Emerging Research Perspectives for 4h,6h,7h Thieno 3,2 C Pyran 4,6 Dione
Innovation in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For thieno[3,2-c]pyran derivatives, future research will likely focus on optimizing and innovating green synthetic protocols. Current efforts have already shown the feasibility of such approaches. For instance, an efficient, one-pot green synthesis for related 3-amino/hydroxy thieno[3,2-c]pyrans has been developed using water as a solvent, which circumvents the need for hazardous organic solvents and simplifies product purification. researchgate.net Multicomponent reactions, which enhance atom economy by combining several reactants in a single step, are also being employed for the synthesis of 4H-pyran structures. mdpi.com
Future innovations may involve the use of novel biocatalysts or reusable nanocatalysts to further improve yield and efficiency under mild, solvent-free conditions. researchgate.net The application of alternative energy sources like microwave and ultrasound irradiation, which can reduce reaction times and energy consumption, also represents a significant avenue for creating more sustainable synthetic pathways for 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione and its analogs. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Thienopyran and Pyran Scaffolds
| Methodology | Key Features | Advantages | Relevant Scaffold |
|---|---|---|---|
| One-Pot Synthesis in Water | Uses water as a solvent. | Environmentally friendly, simplifies purification. researchgate.net | 3-amino/hydroxy thieno[3,2-c]pyrans researchgate.net |
| Nanocatalyst-Assisted Synthesis | Employs novel biopolymer nanocatalysts. | High efficiency, solvent-free, room temperature operation, reusable catalyst. researchgate.net | 2-amino-4H-pyrans researchgate.net |
| Multicomponent Reactions | Combines three or more reactants in a single step. | High atom economy, good yields, operational simplicity. mdpi.com | 4H-pyrans mdpi.com |
Deeper Elucidation of Novel Biological Pathways and Mechanisms
Derivatives of the thieno[3,2-c]pyran scaffold have shown a wide array of biological activities, hinting at their potential to modulate various cellular pathways. Research has demonstrated that thieno[3,2-c]pyran-4-one derivatives can act as potential anticancer agents by inducing selective growth inhibition and apoptosis in cancer cells. researchgate.netnih.gov Furthermore, molecular modeling studies suggest that thieno[3,2-c]pyran analogs can interact with oncogenic targets like SIRT6 and COX-2, which are key players in pro-inflammatory and cell survival pathways. nih.gov
A significant future direction is the deeper investigation of these mechanisms. For example, a study on thieno[3,2-c]pyrazol-3-amine derivatives identified them as potent inhibitors of Glycogen synthase kinase 3β (GSK-3β), a target for Alzheimer's disease. nih.gov The mechanism was further detailed, showing the compounds modulated the phosphorylation state of GSK-3β, leading to neuroprotective effects. nih.gov Future research on this compound will likely aim for similar mechanistic clarity, identifying specific protein targets and elucidating how these molecules interfere with disease-related signaling cascades, potentially in cancer, neurodegenerative disorders, and inflammatory conditions.
Rational Design and Synthesis of Highly Potent and Selective Agents
The structural versatility of the thieno[3,2-c]pyran core makes it an excellent candidate for rational drug design. By systematically modifying the scaffold, researchers can develop analogs with enhanced potency and selectivity for specific biological targets. An established strategy involves functionalization at key positions, such as the C-7 position of the thieno[3,2-c]pyran-4-one framework, to generate libraries of compounds for screening against various diseases. researchgate.netnih.gov
Structure-based drug design, which utilizes the three-dimensional structure of a target protein, is a powerful tool in this endeavor. This approach has been successfully used to develop potent GSK-3β inhibitors from a related thieno[3,2-c]pyrazole scaffold. nih.gov Similarly, by using known drugs as a reference, researchers have designed novel inhibitors of the Epidermal Growth Factor Receptor (EGFR) based on the related 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) backbone, a key target in cancer therapy. nih.gov The future for this compound will involve applying these rational design principles, guided by computational modeling, to synthesize new derivatives with optimized interactions with their intended biological targets, thereby increasing efficacy and reducing potential off-target effects.
Expansion into Novel Material Science Frontiers
Beyond biomedicine, the unique photophysical properties of thieno[3,2-c]pyran derivatives open doors to applications in material science. A notable example is the design of a thieno[3,2-c]pyran-based fluorescent "turn-on" chemosensor for the selective detection of zinc ions (Zn2+). rsc.org This molecule exhibits aggregation-induced emission (AIE), a phenomenon where light emission is enhanced in the aggregated state, which is a highly desirable property for advanced sensing and imaging materials. rsc.org
Moreover, a structural isomer, thieno[3,4-c]pyrrole-4,6-dione (B1257111), has been successfully incorporated into conjugated polymers for use in organic solar cells (OSCs). rsc.orgrsc.org These materials demonstrate the potential of the thieno-dione core to serve as an electron-deficient building block in organic electronics. Future research could therefore explore the potential of this compound as a component in:
Organic Light-Emitting Diodes (OLEDs)
Fluorescent probes for biological imaging
Semiconducting materials for thin-film transistors
Table 2: Potential Material Science Applications of Thienopyran Scaffolds
| Application Area | Observed Property/Principle | Potential Use | Supporting Evidence |
|---|---|---|---|
| Chemical Sensing | Fluorescent "turn-on" response to Zn2+ ions. rsc.org | Environmental monitoring, biological ion detection. | A functionalized thieno[3,2-c]pyran derivative. rsc.org |
| Organic Electronics | Serves as an electron-deficient unit in polymers. rsc.org | Active layer in organic solar cells (OSCs). rsc.org | Polymers based on the isomeric thieno[3,4-c]pyrrole-4,6-dione. rsc.orgrsc.org |
| Advanced Imaging | Aggregation-Induced Emission (AIE). rsc.org | High-contrast bio-imaging, solid-state lighting. | A functionalized thieno[3,2-c]pyran derivative. rsc.org |
Integration of Advanced Computational and Data Science Tools for Predictive Research
Computational chemistry and data science are becoming indispensable in accelerating the discovery and development of new molecules. For the thieno[3,2-c]pyran scaffold, these tools are already making a significant impact. Molecular docking and molecular dynamics (MD) simulations have been used to investigate the binding interactions between thieno[3,2-c]pyran analogs and key protein targets like SIRT6 and COX-2, providing insights into their mechanism of action at an atomic level. nih.gov
Quantum chemical methods, such as Density Functional Theory (DFT), have been employed to support and explain the experimental photophysical properties of thieno[3,2-c]pyran-based chemosensors. rsc.org Looking ahead, the integration of artificial intelligence and machine learning could further revolutionize research. Predictive models could be trained on existing experimental data to screen virtual libraries of this compound derivatives, identifying candidates with the highest probability of desired biological activity or material properties before they are ever synthesized. This predictive-first approach will save significant time and resources, focusing laboratory efforts on the most promising compounds.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione?
The synthesis typically involves cyclization reactions of thiophene or pyran precursors. For example, multi-step routes may include (1) condensation of substituted thiophenes with cyclic ketones, (2) acid-catalyzed ring closure, or (3) oxidation of intermediate dihydro derivatives. Similar fused-ring systems, such as thieno-pyridine analogs, have been synthesized via Mitsunobu reactions or Pd-catalyzed cross-coupling to introduce substituents . Key intermediates (e.g., tetrahydrothieno-pyridinones) often require purification via recrystallization or column chromatography to achieve >95% purity .
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical methods include:
- HPLC (with UV detection at 220–280 nm) to assess purity.
- NMR (¹H/¹³C) to confirm ring fusion and substituent positions. For example, thieno-pyridine derivatives exhibit distinct aromatic proton shifts at δ 6.8–7.5 ppm .
- X-ray crystallography to resolve ambiguities in regiochemistry or stereochemistry, particularly for chiral centers .
- Mass spectrometry (ESI-TOF) to verify molecular weight (e.g., [M+H]+ for C₉H₈O₂S: 196.03 Da) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization of the thieno-pyran-dione scaffold?
Regioselective modification often requires computational pre-screening (DFT or molecular docking) to predict reactive sites. For example, electrophilic substitution favors the α-position of the thiophene ring due to electron-rich sulfur atoms. Directed metalation (e.g., LDA/THF at −78°C) or protecting-group strategies (e.g., silylation of hydroxyl groups) can enhance selectivity. Evidence from spiro-thieno-cinnoline syntheses highlights the use of steric hindrance to control functionalization .
Q. How do solvent and pH conditions influence the stability of this compound in aqueous environments?
Stability studies in buffered solutions (pH 3–10) reveal degradation via hydrolysis of the dione moiety under alkaline conditions (pH >8). Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies degradation products, such as ring-opened carboxylic acids. For long-term storage, lyophilization and storage at −20°C in amber vials are recommended .
Q. What computational tools are effective for modeling the electronic properties of this compound derivatives?
DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (~3.5 eV) and charge distribution, correlating with experimental UV-Vis spectra (λmax ~270 nm). Molecular dynamics simulations (AMBER force field) assess conformational flexibility, critical for drug-receptor binding studies. NIST data on related dihydro-pyrandiones provide benchmark values for validation .
Data Interpretation & Contradictions
Q. How should researchers address discrepancies in reported melting points for thieno-pyran-dione derivatives?
Variations (e.g., 92.5–93.5°C vs. 210°C in hydrochloride salts) may arise from polymorphic forms or hydration states. Replicate synthesis using standardized protocols (e.g., slow cooling during crystallization) and characterize via DSC/TGA to confirm thermal behavior . Cross-reference with X-ray diffraction data to identify crystal packing differences .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound analogs?
- Enzyme inhibition assays (e.g., TRPA1 or cyclooxygenase targets) using fluorescence polarization or calorimetry.
- Cellular viability assays (MTT or ATP luminescence) to assess cytotoxicity in HEK-293 or HepG2 lines.
- Molecular docking against X-ray structures of therapeutic targets (e.g., prasugrel’s P2Y12 receptor) to prioritize analogs .
Methodological Optimization
Q. What chromatographic techniques resolve co-eluting impurities in thieno-pyran-dione synthesis?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates regioisomers. For polar byproducts, HILIC or ion-pair chromatography (with 0.1% TFA) improves resolution. Preparative TLC (silica gel, ethyl acetate/hexane) is cost-effective for small-scale purification .
Q. How can photodegradation pathways of this compound be characterized?
UV light exposure (254 nm) in methanol/water solutions, followed by LC-HRMS, identifies photoproducts. Quantum yield calculations and radical trapping experiments (using TEMPO) elucidate mechanisms (e.g., singlet oxygen vs. radical-mediated pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
